1-(2-methyl-1H-indol-3-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-11(14)12-8(2)13-10-7-5-4-6-9(10)12/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQTXDOOTSNIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85111-06-4 | |
| Record name | 2-METHYL-3-PROPIONYLINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 1 2 Methyl 1h Indol 3 Yl Propan 1 One and Structural Analogues
Direct Synthetic Pathways to 3-Acylated Indoles
Direct acylation at the C3 position of the indole (B1671886) nucleus represents the most straightforward approach to synthesizing 1-(2-methyl-1H-indol-3-yl)propan-1-one and its analogues. These methods focus on the direct introduction of the propanoyl group onto the pre-formed indole ring.
A highly efficient and scalable procedure for the regioselective 3-acylation of indoles utilizes boron trifluoride etherate (BF₃·Et₂O) as a promoter with anhydrides as the acylating agents. mdpi.comnih.gov This method is notable for its mild reaction conditions and simple workup, providing an advantageous alternative to traditional Lewis acid-promoted protocols. mdpi.com The use of BF₃·Et₂O, a common and easy-to-handle Lewis acid, facilitates high regioselectivity for the C3 position of the indole ring. mdpi.comresearchgate.net
The reaction typically involves treating the substituted indole with an anhydride (B1165640) in the presence of BF₃·Et₂O. Studies have optimized conditions, finding that room temperature is often sufficient for the reaction to proceed effectively. researchgate.net This protocol has demonstrated scalability, with successful reactions carried out on a multi-gram scale, yielding good results, which underscores its practical utility. mdpi.com For instance, the acylation of indole with acetic anhydride on a 10-gram scale can still achieve a high yield. mdpi.com
Table 1: Boron Trifluoride Etherate Promoted 3-Acylation of Indoles
| Indole Substrate | Anhydride | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Indole | Propionic Anhydride | BF₃·Et₂O | DCM | Room Temp. | High | mdpi.comresearchgate.net |
| 2-Methylindole (B41428) | Propionic Anhydride | BF₃·Et₂O | DCM | Room Temp. | High | mdpi.comresearchgate.net |
| 5-Bromoindole | Acetic Anhydride | BF₃·Et₂O | DCM | Room Temp. | 92% | researchgate.net |
Friedel-Crafts acylation is a classic and fundamental method for introducing acyl groups onto aromatic rings. sigmaaldrich.com In the context of indoles, this electrophilic aromatic substitution allows for the synthesis of 3-acylindoles using acyl chlorides or anhydrides with a Lewis acid catalyst. organic-chemistry.org The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, reacting with the electron-rich indole ring. sigmaaldrich.comumich.edu
However, the Friedel-Crafts acylation of free (N-H) indoles can be challenging. Competing substitution at the nitrogen atom can lead to the formation of N-acylated and 1,3-diacylated byproducts, and the acidic conditions can sometimes cause indole polymerization. nih.gov To circumvent these issues, N-protection strategies are often employed, though this adds extra steps to the synthesis. nih.gov Recent advancements have focused on developing milder and more regioselective methods. For example, using catalytic amounts of yttrium triflate (Y(OTf)₃) in an ionic liquid like [BMI]BF₄ under microwave irradiation provides a fast and green method for the 3-acylation of unprotected indoles with high regioselectivity. nih.gov
Table 2: Comparison of Catalysts in Friedel-Crafts Acylation of Indole
| Catalyst | Acylating Agent | Key Features | Reference |
|---|---|---|---|
| AlCl₃ (stoichiometric) | Acyl Chloride | Classic method; can lead to N-acylation and polymerization. | organic-chemistry.orgumich.edu |
| Y(OTf)₃ (catalytic) | Acid Anhydride | Green method, high regioselectivity, fast reaction under microwave. | nih.gov |
| Zinc Oxide (ZnO) | Acyl Chloride | Heterogeneous catalyst, economical and efficient. | organic-chemistry.org |
| Hexafluoro-2-propanol (HFIP) | Acyl Chloride | Solvent-promoted, catalyst-free intramolecular acylation. | nih.gov |
Indirect Synthesis and Derivatization Approaches
Indirect methods involve the construction of the indole ring from acyclic precursors already containing the necessary carbon framework or the derivatization of a pre-formed indole propanone skeleton.
The Fischer indole synthesis is a venerable and versatile reaction that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgyoutube.com
To synthesize this compound via this route, a suitable diketone precursor is required. For instance, 1-(4-benzoylphenyl)propan-1-one can be treated with phenylhydrazine to form the corresponding hydrazone. orientjchem.org Subsequent acid-catalyzed cyclization, often using catalysts like boron trifluoride etherate in acetic acid, results in the formation of the 2,3-disubstituted indole core, yielding the target structure. orientjchem.org This method is particularly powerful for creating indoles with specific substitution patterns at the 2- and 3-positions. orientjchem.org
Once the this compound skeleton is assembled, its reactivity can be exploited for further diversification. Halogenation provides a key entry point for subsequent functionalization. The 2-methyl group is susceptible to free-radical halogenation. For example, treatment of N-protected 1-[2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one with N-bromosuccinimide (NBS) in carbon tetrachloride, using a catalytic amount of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), leads to the formation of 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. nih.gov
Alternatively, the α-position of the propanone side chain can be halogenated. The reaction of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one with phenyltrimethylammonium (B184261) tribromide (PTT) in tetrahydrofuran (B95107) (THF) affords the corresponding 2-bromo derivative. nih.gov These halogenated intermediates are valuable precursors for introducing a wide range of nucleophiles, enabling the synthesis of diverse structural analogues.
Table 3: Halogenation Methods for Indole Propanone Skeletons
| Position | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Methyl Group | N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | 2-Bromomethyl derivative | nih.gov |
| α-Carbon of Ketone | Phenyltrimethylammonium Tribromide (PTT) | THF, Room Temp. | 2-Bromo-propan-1-one derivative | nih.gov |
The propanone side chain of this compound offers numerous opportunities for chemical modification to generate structural diversity. The ketone functionality is a versatile handle for a variety of transformations. For instance, new analogues can be synthesized by introducing spacers, such as amino acids, into the side chain. nih.gov
Standard ketone chemistry can be applied to diversify the propanone moiety. Potential modifications include:
Reduction of the ketone to a secondary alcohol, which can be further functionalized.
Reductive amination to introduce primary, secondary, or tertiary amines.
Wittig reaction or related olefination reactions to convert the carbonyl into a carbon-carbon double bond.
Alpha-functionalization via enolate chemistry to introduce alkyl, acyl, or other groups adjacent to the carbonyl.
Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
These modifications allow for the systematic exploration of the chemical space around the indole propanone core, facilitating the development of new compounds with tailored properties. nih.govnih.gov
Emerging and Sustainable Synthetic Methodologies
Recent advancements in organic synthesis have prioritized the development of efficient, selective, and environmentally responsible methods for the preparation of valuable chemical entities. In the context of this compound and its structural analogues, several emerging strategies align with these goals, offering significant advantages over classical synthetic routes. These methodologies include one-pot multicomponent reactions, catalytic asymmetric synthesis, and approaches guided by the principles of green chemistry.
One-Pot Multicomponent Reactions for the Efficient Synthesis of Indole Propanones
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach offers numerous advantages, including reduced reaction times, minimized waste generation, and lower purification costs, by eliminating the need to isolate intermediate compounds.
While a direct one-pot synthesis of this compound is not extensively documented, the principles of MCRs have been successfully applied to the synthesis of structurally related and more complex indole derivatives, demonstrating the potential of this strategy. For instance, a chemoselective one-pot, two-step synthesis of pharmaceutically promising indole–pyrrole (B145914) hybrids has been developed starting from 3-cyanoacetyl indoles. nih.govrsc.org This process involves a formal [3+2] cycloaddition, showcasing how MCRs can rapidly build molecular complexity on a pre-functionalized indole core. nih.govrsc.org
Another relevant example is the copper-catalyzed four-component reaction involving 2-methylindole, two equivalents of an aromatic aldehyde, and 1,3-dimethylbarbituric acid. nih.gov In this process, both the diene (an ortho-quinodimethane derived from 2-methylindole and the aldehyde) and the dienophile are generated in situ, leading to the formation of complex spiro-fused carbazoles in good yields. nih.gov Such strategies highlight the versatility of MCRs in utilizing simple indole precursors to construct diverse and complex scaffolds.
The general approach for a hypothetical MCR synthesis of indole propanones could involve the reaction of an indole, an aldehyde, and an acylating agent or a suitable three-carbon building block under the influence of a catalyst. The selection of catalysts and reaction conditions is crucial for controlling the chemoselectivity and achieving the desired product.
| Reaction Type | Indole Substrate | Other Reactants | Product Class | Key Features |
|---|---|---|---|---|
| Formal [3+2] Cycloaddition | 3-Cyanoacetyl indoles | 1,2-Diaza-1,3-dienes | Indole-pyrrole hybrids | Chemoselective, one-pot, two-step process. nih.govrsc.org |
| [4+2] Cycloaddition/Diels-Alder | 2-Methylindole | Aromatic aldehyde, 1,3-dimethylbarbituric acid | Spirotetrahydrocarbazoles | Copper-catalyzed, in situ generation of diene and dienophile. nih.gov |
| Three-component reaction | Indole | Aldehyde, malononitrile | (Indolylmethyl)malononitriles | Zn(OAc)₂/NaOAc catalysis, compatible with ultrasound conditions. researchgate.net |
Catalytic Asymmetric Synthesis Strategies for Enantiopure Indole Derivatives
The development of catalytic asymmetric methods to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For indole derivatives, where chirality can profoundly influence biological activity, such strategies are of paramount importance. The catalytic asymmetric Friedel-Crafts reaction is one of the most powerful and atom-economical approaches for creating stereogenic centers, particularly at the C3 position of the indole ring. nih.govacs.org
While the direct catalytic asymmetric acylation to produce chiral this compound is a challenging transformation, extensive research on the related asymmetric Friedel-Crafts alkylation of indoles provides a strong conceptual framework. These reactions typically employ a chiral catalyst, often a complex of a metal with a chiral ligand or a chiral organocatalyst, to control the facial selectivity of the attack on the electrophile.
For example, the reaction of 2-methylindole with β,γ-unsaturated α-ketoesters has been successfully catalyzed by Ni(II) complexes of chiral bis(imidazolidine)pyridine (PyBidine) ligands. nih.govacs.orgnih.gov These reactions proceed in high yields and can achieve high levels of enantioselectivity (up to 95% ee), demonstrating that the 2-methyl substituent is well-tolerated and that stereocontrol at the C3 position is feasible. nih.gov Similarly, chiral copper(I) complexes with aziridine-phosphine ligands have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrene, affording products with good enantioselectivity (up to 92% ee). nih.govmdpi.com
These examples of asymmetric alkylations establish that chiral Lewis acid catalysis can effectively create enantiopure C3-substituted 2-methylindoles. The extension of these principles to asymmetric acylations, potentially using chiral catalysts to activate acylating agents, represents a promising avenue for the synthesis of enantiopure indole propanones.
| Indole Substrate | Electrophile | Catalyst System | Enantioselectivity (ee) |
|---|---|---|---|
| 2-Methylindole | β,γ-Unsaturated α-ketoesters | Chiral Ni(II)-PyBidine complex | Up to 95% nih.gov |
| Indole | β-Nitrostyrene | Chiral Aziridine-Phosphine/Cu(I) complex | Up to 92% nih.gov |
| 2-Vinylindoles | Nitroalkenes | Chiral Ni(II)-PyBidine complex | Up to 85% acs.org |
Green Chemistry Principles and Environmentally Benign Approaches in Indole Propanone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues focuses on improving safety, efficiency, and sustainability.
A significant advancement in this area is the development of green methods for the regioselective Friedel-Crafts acylation of indoles. nih.govnih.govresearchgate.net Traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids like AlCl₃, which are moisture-sensitive and generate significant waste during workup. A greener alternative utilizes catalytic amounts of a recyclable metal triflate, such as yttrium(III) triflate (Y(OTf)₃), in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄) as the solvent. nih.govnih.govresearchgate.net
This system has been successfully applied to the propionylation of indole using propionic anhydride. The reaction is significantly accelerated by microwave irradiation, reducing the reaction time to just a few minutes. nih.govnih.gov This approach avoids the need for protecting the indole nitrogen, proceeds with high regioselectivity for the C3 position, and allows for the recovery and reuse of the catalyst and ionic liquid, aligning with several green chemistry principles, including catalysis, waste prevention, and energy efficiency. nih.govnih.gov
Further green innovations include the use of visible-light photoredox catalysis for the C3-acylation of indoles with α-oxo acids at room temperature, offering a mild and efficient alternative to traditional methods. rsc.org The exploration of biocatalysis, for instance using enzymes to perform selective acylations, also represents a frontier in the green synthesis of indole derivatives, although examples for C3-acylation are still emerging. acs.org
| Catalyst (1 mol%) | Yield (%) |
|---|---|
| Y(OTf)₃ | 98 |
| Yb(OTf)₃ | 95 |
| Sc(OTf)₃ | 94 |
| La(OTf)₃ | 92 |
| Cu(OTf)₂ | 80 |
| Bi(OTf)₃ | 75 |
| In(OTf)₃ | 72 |
*Reaction Conditions: Indole, propionic anhydride (1 equiv.), catalyst (1 mol%) in [BMI]BF₄, microwave irradiation at 120 °C for 5 min. Data sourced from Phuong et al. (2015). nih.gov
Mechanistic Insights into the Reactivity and Chemical Transformations of 1 2 Methyl 1h Indol 3 Yl Propan 1 One and Analogues
Reaction Pathways Involving the Carbonyl Moiety
The carbonyl group is a key reactive center in 1-(2-methyl-1H-indol-3-yl)propan-1-one. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is fundamental to the chemistry of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, which breaks the π-bond and forms a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org
The reactivity of the ketone in this compound is influenced by the electron-donating nature of the indole (B1671886) ring, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic ketones. However, it readily undergoes addition reactions with a variety of strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride reagents. masterorganicchemistry.comyoutube.com
Reduction of the ketone functionality is a common transformation, typically achieved using metal hydride reagents. These reactions convert the propan-1-one group into a propan-1-ol group, generating a new chiral center.
Table 1: Nucleophilic Addition and Reduction of the Carbonyl Group
| Reagent/Reaction Type | Nucleophile | Intermediate | Final Product (after workup) |
| Grignard Reaction | R- (from R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |
| Reduction | H- (from NaBH₄ or LiAlH₄) | Alkoxide | Secondary Alcohol (1-(2-methyl-1H-indol-3-yl)propan-1-ol) |
| Cyanohydrin Formation | ⁻CN (from HCN/KCN) | Cyanohydrin Alkoxide | Cyanohydrin |
| Wittig Reaction | Ylide (Ph₃P=CR₂) | Betaine/Oxaphosphetane | Alkene |
The stereochemistry of these additions is noteworthy; because the carbonyl group is planar, the nucleophile can attack from either face, leading to a racemic mixture of enantiomers if the two R groups on the resulting alcohol are different and no chiral catalyst is used. libretexts.orgmsu.edu
Transformations of the Indole Nucleus
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The preferred site of attack for an electrophile on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring, due to its high electron density. nih.gov However, in this compound, the C3 position is already substituted.
The propionyl group at C3 is an electron-withdrawing group due to resonance and inductive effects. Such deactivating groups generally direct incoming electrophiles to the meta position on a benzene (B151609) ring. youtube.com In the context of the indole ring system, the acyl group deactivates the entire nucleus, particularly the pyrrole ring, towards EAS. Consequently, electrophilic substitution is directed to the benzene portion of the indole. The directing effect of the C3-acyl group, combined with the natural reactivity of the indole ring, typically favors substitution at the C5 and C6 positions.
The general mechanism for EAS involves two main steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the intermediate arenium ion determines the regioselectivity of the reaction. youtube.comlibretexts.org For 3-acylindoles, attack at C5 or C6 avoids placing the positive charge of the arenium ion adjacent to the already electron-deficient C3a-C3b bond, leading to a more stable intermediate compared to attack at C4 or C7.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| EAS Reaction | Reagents | Electrophile (E⁺) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(5-Nitro-2-methyl-1H-indol-3-yl)propan-1-one |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(5-Bromo-2-methyl-1H-indol-3-yl)propan-1-one |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methyl-3-propionyl-1H-indole-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(5-Acyl-2-methyl-1H-indol-3-yl)propan-1-one |
Direct C-H functionalization or alkylation at the C3 position of this compound is not a viable pathway. The C3 carbon in this molecule is sp²-hybridized and part of the indole ring, but it does not bear a hydrogen atom. It is already tetra-substituted, forming bonds with C2, C3a, the nitrogen atom (implicitly through the ring structure), and the propionyl group. Therefore, reactions that require the activation of a C-H bond at this position cannot occur.
Research into indole functionalization often focuses on the direct modification of C-H bonds as an atom-economical strategy. nih.govnih.gov These methods typically target the nucleophilic C3 position in indoles that are unsubstituted at that site. chemrxiv.org Alternative positions for C-H functionalization on the indole ring include C2 and C7, which can be achieved using various transition-metal catalysts, often requiring a directing group on the N1 nitrogen. frontiersin.orgnih.govresearchgate.net
While C3 C-H alkylation is not possible for the title compound, other positions remain available for functionalization:
N-H Alkylation: The nitrogen at the N1 position bears a proton and can be deprotonated with a base, followed by reaction with an alkyl halide to introduce an alkyl group. rsc.org
C2-Methyl Group Functionalization: The methyl group at the C2 position can be functionalized. For instance, it can undergo bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative, which is a versatile intermediate for further substitutions. nih.gov
The indole ring, being electron-rich, is susceptible to oxidation. The oxidation of 3-substituted indoles can lead to various products depending on the oxidant and reaction conditions. A common and synthetically useful oxidation pathway for 3-acylindoles is the formation of 2-oxindoles (indolin-2-ones). rsc.org
This transformation involves the oxidation of the C2 position of the indole ring. For instance, electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can efficiently yield the corresponding 2-oxindoles. rsc.org The reaction is thought to proceed through the electrochemical generation of bromine, which then reacts with the indole. Subsequent hydrolysis leads to the 2-oxindole product. rsc.org Other oxidizing agents, such as selenium dioxide (SeO₂), have also been used to convert 3-acylindoles into related oxidized products. researchgate.net The presence of the acyl group at C3 can influence the reaction's regioselectivity and prevent over-oxidation or polymerization, which can be issues in the oxidation of unsubstituted indoles.
Table 3: Oxidation Products of 3-Acylindole Analogues
| Oxidizing Agent | Reaction Type | Key Transformation | Product Type |
| NBS, H₂O | Electrophilic Addition/Hydrolysis | Oxidation at C2 | 2-Oxindole |
| SeO₂ | Allylic-type Oxidation | Oxidation of adjacent alkyl groups | α-Dicarbonyl compound |
| Electrochemical (with KBr) | Mediated Oxidation | Oxidation at C2 | 2-Oxindole. rsc.org |
| Air/Visible Light (Photoredox) | Radical Oxidation | Cyclization of precursors | 3-Acylindole (synthesis method). acs.org |
Intermolecular Coupling and Addition Reactions
This compound can participate in various intermolecular reactions, leveraging both the indole nucleus and the side chain. These reactions are crucial for building more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: While the parent molecule does not have a suitable leaving group for direct cross-coupling, it can be readily halogenated (e.g., at the C5 position via EAS) to generate a substrate for reactions like Suzuki, Heck, or Sonogashira coupling. mdpi.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For example, a 5-bromo derivative could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group at that position.
Addition Reactions: The α-protons of the propionyl group (on the carbon between the carbonyl and the terminal methyl group) are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various addition reactions:
Aldol Addition: The enolate can react with aldehydes or ketones to form β-hydroxy ketones.
Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Furthermore, related indole structures have been shown to undergo addition reactions with various reagents. For instance, a derivative, dimethyl 2-(2-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)maleate, reacts with dimethyl acetamide (B32628) dimethyl acetal (B89532) in a complex addition and rearrangement process. nih.gov This suggests the potential for the title compound or its derivatives to engage in similar complex intermolecular additions.
Conjugate Addition Reactions of Indoles to α,β-Unsaturated Ketones
The conjugate addition of indoles to α,β-unsaturated ketones, a form of Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction typically involves the nucleophilic attack of the electron-rich C3 position of the indole ring on the β-carbon of an α,β-unsaturated ketone. The reaction is often facilitated by a catalyst to activate the unsaturated ketone.
A plausible mechanism, particularly when catalyzed by a Brønsted acid ionic liquid such as [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃], begins with the coordination of the catalyst with the oxygen atom of the α,β-unsaturated ketone. This coordination increases the electrophilicity of the ketone. Subsequently, the electron-rich β-position of the indole attacks the now more electron-deficient β-carbon of the unsaturated system. This nucleophilic attack forms a new carbon-carbon bond and generates an intermediate which, after a hydrogen transfer and rearrangement, yields the final β-indolylketone product. nih.govresearchgate.net
Various catalysts have been employed to promote this transformation, including bismuth(III) bromide, iodine, and various Lewis and Brønsted acids. researchgate.netscirp.org The choice of catalyst and reaction conditions can influence the reaction's efficiency and yield. For instance, the use of wet cyanuric chloride under solvent-free grinding conditions has been reported as a facile and efficient procedure for this conjugate addition. nih.gov
The reaction's scope is broad, accommodating a variety of substituted indoles and α,β-unsaturated ketones. nih.gov This versatility makes it a valuable method for the synthesis of diverse β-indolylketones, which are important precursors for various biologically active compounds and natural products. nih.gov
Table 1: Examples of Catalysts Used in the Conjugate Addition of Indoles to α,β-Unsaturated Ketones
| Catalyst | Reaction Conditions | Reference |
| [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile, 80 °C | nih.gov |
| BiBr₃ | Ethanol | scirp.org |
| I₂ | Room Temperature | researchgate.net |
| Wet Cyanuric Chloride | Solvent-free, Grinding | nih.gov |
Catalyst-Free Dehydrative Sₙ1-Type Reactions of Indolyl Alcohols with Nucleophiles
A green and efficient method for the derivatization of indoles involves the catalyst-free dehydrative Sₙ1-type reaction of indolyl alcohols with various nucleophiles. rsc.org This reaction proceeds readily in water, highlighting its environmental benefits. rsc.orgresearchgate.net The mechanism is proposed to involve the formation of a stabilized carbocation intermediate.
In this Sₙ1-type pathway, the hydroxyl group of the indolyl alcohol is protonated, likely by water acting as a weak acid, forming a good leaving group (water). Departure of the water molecule generates a resonance-stabilized carbocation at the benzylic position of the indole. This carbocation is then susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse 3-substituted indole derivatives. rsc.orgresearchgate.net
This methodology avoids the need for pre-activation of the alcohol and produces water as the only byproduct, making it an atom-economical process. nih.govrsc.org The reaction accommodates a broad scope of nucleophiles, including other indoles, thiols, and electron-rich aromatic compounds. rsc.org The efficiency of the reaction can be influenced by the nature of the nucleophile and the specific structure of the indolyl alcohol. researchgate.net
The direct nucleophilic substitution of alcohols is an attractive process as it avoids the conversion of alcohols into more reactive species like halides or sulfonate esters, which is a common strategy in organic synthesis. researchgate.net The development of catalyst-free systems, particularly in environmentally benign solvents like water, represents a significant advancement in sustainable chemistry. rsc.orgresearchgate.net
Table 2: Proposed Mechanistic Steps for Catalyst-Free Dehydrative Sₙ1-Type Reaction
| Step | Description |
| 1. Protonation | The hydroxyl group of the indolyl alcohol is protonated, forming a good leaving group (H₂O). |
| 2. Carbocation Formation | The protonated alcohol loses a molecule of water to form a resonance-stabilized carbocation. |
| 3. Nucleophilic Attack | A nucleophile attacks the electrophilic carbocation, forming a new bond. |
| 4. Deprotonation | A final deprotonation step yields the substituted indole product. |
Advanced Structural Elucidation and Spectroscopic Characterization of Indole Propanone Systems
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic techniques provide detailed information regarding the molecular structure, connectivity, and functional groups present in 1-(2-methyl-1H-indol-3-yl)propan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the protons of the propanoyl group, and the 2-methyl group. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding capabilities. The aromatic protons (H-4, H-5, H-6, H-7) would resonate in the aromatic region (δ 7.0-8.0 ppm), with their multiplicity determined by spin-spin coupling with adjacent protons. The ethyl group of the propanoyl moiety would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an A₂B₃ spin system. The 2-methyl group on the indole ring would appear as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the propanoyl group is expected to be the most downfield signal (δ > 190 ppm). The carbons of the indole ring would appear in the range of δ 100-140 ppm. The carbons of the methyl and ethyl groups will resonate at higher field (upfield).
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental for definitive structural assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and between adjacent aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the chemical shift for each carbon atom bearing protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are typical expected values based on analogous structures and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | > 10.0 (broad singlet) | - |
| C2 | - | ~140 |
| C2-CH₃ | ~2.5 (singlet) | ~14 |
| C3 | - | ~115 |
| C=O | - | >190 |
| CO-CH₂ | ~2.9 (quartet) | ~35 |
| CH₂-CH₃ | ~1.2 (triplet) | ~9 |
| C3a | - | ~126 |
| C4 | ~7.8 (doublet) | ~120 |
| C5 | ~7.2 (triplet) | ~122 |
| C6 | ~7.2 (triplet) | ~122 |
| C7 | ~7.4 (doublet) | ~112 |
| C7a | - | ~136 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₃NO), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, which confirms the molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecular structure. Under electron ionization (EI), the molecular ion peak [M]⁺• would be observed. A characteristic fragmentation pattern for 3-acylindoles is the cleavage of the acyl group. The most prominent fragmentation would likely be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Calculated m/z | Predicted Fragment Ion |
| [C₁₂H₁₃NO]⁺• (Molecular Ion) | 187.0997 | Intact molecule |
| [C₁₀H₈NO]⁺ (M - C₂H₅)⁺ | 158.0599 | Loss of ethyl radical via α-cleavage |
| [C₉H₈N]⁺ | 130.0651 | Loss of CO from the [M - C₂H₅]⁺ fragment |
| [C₈H₇N]⁺• (2-methylindole radical cation) | 131.0735 | Resulting from cleavage of the C3-C(O) bond |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, medium-intensity peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Fingerprint region (below 1600 cm⁻¹) will contain numerous bands corresponding to C=C aromatic stretching, C-N stretching, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum. The carbonyl C=O stretch is also Raman active. The symmetric C-H stretching of the methyl and methylene (B1212753) groups would also be observable.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretch | 3300 - 3400 | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O | Stretch | 1630 - 1680 (Strong) | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |
| C-N | Stretch | 1200 - 1350 | 1200 - 1350 |
X-ray Crystallographic Investigations
While a specific crystal structure for this compound is not available in the public domain, analysis of closely related indole structures allows for a detailed prediction of its solid-state characteristics. X-ray crystallography would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformation in the solid state.
Determination of Molecular Geometry and Conformation in the Solid State
A single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of atoms. The indole ring system is expected to be largely planar. The propanoyl group at the C3 position will likely be twisted out of the plane of the indole ring to minimize steric hindrance. Key geometric parameters, such as the C3-C(O) bond length and the torsion angle describing the orientation of the propanoyl group relative to the indole ring, would be determined with high precision.
Table 4: Predicted Key Molecular Geometry Parameters for this compound (Note: These values are typical for 3-acylindole structures.)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C3-C(O) Bond Length | ~1.45 Å |
| Indole Ring Planarity | High (low RMS deviation) |
| C2-C3-C(O)-C(H₂) Torsion Angle | Non-zero (twisted conformation) |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This N-H···O=C hydrogen bond is a common and robust motif in the crystal structures of 3-acylindoles, often leading to the formation of chains or dimeric structures.
Examination of Hydrogen Bonding Networks and Supramolecular Assembly
At its core, the this compound molecule possesses key functional groups that act as both hydrogen bond donors and acceptors. The indole ring contains an N-H group, which is a potent hydrogen bond donor. The propanone side chain features a carbonyl group (C=O), which serves as a primary hydrogen bond acceptor. The interplay between these two groups is a dominant factor in the formation of extended molecular assemblies.
Key Hydrogen Bonding Motifs in Indole Systems
Research into various indole derivatives reveals several recurring hydrogen bonding motifs that are likely to be present in the crystal structure of this compound.
N-H···O=C Interactions: The most prominent and energetically favorable hydrogen bond is expected to be the interaction between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. This type of N-H···O interaction is a well-established and robust synthon in the crystal engineering of nitrogen-containing heterocyclic compounds. In analogous structures like 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, directive intermolecular N-H···O hydrogen bonds define the crystal packing, forming ribbon-like structures. researchgate.net This strong interaction often leads to the formation of one-dimensional chains or tapes.
C-H···O Interactions: In addition to the primary N-H···O bond, weaker C-H···O hydrogen bonds often provide further stability to the crystal lattice. The methyl group at the C2 position, the ethyl group of the propanone moiety, and the aromatic C-H bonds on the indole ring can all act as weak hydrogen bond donors, interacting with the carbonyl oxygen. For example, in the crystal structure of 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, weak C-H···O hydrogen bonds link molecules into chains. nih.gov
N-H···π and C-H···π Interactions: The electron-rich π-system of the indole ring can act as a hydrogen bond acceptor. nih.gov Interactions of the N-H···π type are significant in the crystal packing of indole itself, leading to herringbone arrangements. acs.org Similarly, C-H groups can form C-H···π interactions with the indole nucleus of an adjacent molecule, further contributing to the cohesion of the supramolecular structure. nih.gov These interactions help to organize the molecules into layered or three-dimensional architectures.
Supramolecular Assembly and Crystal Packing
The combination of these hydrogen bonding interactions gives rise to complex and well-defined supramolecular assemblies. The dominant N-H···O interaction would likely lead to the formation of infinite chains or cyclic dimers as the primary structural motif. These primary structures are then further organized by the weaker C-H···O and C-H···π interactions, which dictate how the chains or dimers pack together.
The table below summarizes the potential intermolecular interactions and their geometric parameters, inferred from studies on analogous compounds.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Resulting Motif |
| Strong Hydrogen Bond | N-H (Indole) | O=C (Propanone) | 2.8 - 3.0 | 160 - 180 | Chains, Dimers |
| Weak Hydrogen Bond | C-H (Alkyl/Aryl) | O=C (Propanone) | 3.1 - 3.5 | 120 - 160 | Network Stabilization |
| π-Interactions | N-H / C-H | π-system (Indole) | 3.4 - 3.7 | 130 - 170 | Herringbone, Layers |
These interactions collectively create a robust three-dimensional network. The specific arrangement, whether it be layered, herringbone, or a more complex interpenetrated network, would depend on the subtle interplay of these forces, which can only be definitively confirmed by single-crystal X-ray diffraction analysis. The study of these networks is crucial for understanding the material properties of the compound, such as solubility and polymorphism.
Computational Chemistry and Theoretical Modelling of 1 2 Methyl 1h Indol 3 Yl Propan 1 One Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of molecules from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible way to calculate molecular orbitals, electron density, and related parameters that govern a molecule's stability and reactivity. For indole (B1671886) derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-31G, are employed to determine heats of formation (HOFs), which are crucial indicators of thermodynamic stability. The general trend observed is that stability can be modulated by the nature and position of substituents on the indole ring.
The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and the ease of molecular excitation. mdpi.com A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactive Site |
|---|---|---|---|---|
| Substituted Indole A | -5.8 | -1.2 | 4.6 | Nucleophilic attack at C=O |
| Substituted Indole B | -6.1 | -1.8 | 4.3 | Electrophilic substitution on indole ring |
Quantum chemical calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies from infrared (IR) spectroscopy. Computational studies on indole derivatives have demonstrated that methods like DFT-B3LYP can accurately calculate IR spectra. nih.gov The predicted vibrational frequencies for functional groups (e.g., N-H stretch, C=O stretch) can be compared with experimental data obtained from Fourier Transform Infrared (FT-IR) spectroscopy. nih.gov This comparison serves as a validation of the computed molecular geometry and force field. Studies have shown an excellent correlation between experimental and calculated vibrational frequencies for complex indole structures, often with regression coefficients approaching 0.999. nih.gov Such analyses aid in the definitive assignment of fundamental vibrations based on the potential energy distribution (PED). researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311+G) (cm⁻¹) | Difference (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3410 | 3425 | 15 |
| C-H Aromatic Stretch | 3105 | 3118 | 13 |
| C=O Stretch | 1685 | 1692 | 7 |
| C=C Aromatic Stretch | 1590 | 1598 | 8 |
Molecular Simulation and Dynamics
While quantum calculations excel at describing the electronic properties of static molecules, molecular simulations are used to explore their dynamic behavior and conformational landscapes.
Molecules with rotatable bonds, such as the propanone side chain in 1-(2-methyl-1H-indol-3-yl)propan-1-one, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved by systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface (PES). The minima on the PES correspond to stable conformers. These theoretical findings can be validated by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOESY) experiments, which provide information about interatomic distances in the solution state. mdpi.com Additionally, X-ray crystallography of derivatives provides precise bond lengths and dihedral angles in the solid state, offering a benchmark for the lowest energy conformer. nih.gov For example, crystallographic data for 1-[2-bromomethyl-1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one reveals a dihedral angle of 89.91° between the phenyl ring and the indole ring system. nih.gov
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows researchers to identify the most probable reaction pathway and determine the rate-limiting step. For instance, the mechanism for the synthesis of functionalized indole derivatives via methods like Sonogashira or Suzuki cross-coupling reactions can be modeled to understand the catalytic cycle. mdpi.com DFT calculations can be used to locate the geometry of transition states and intermediates, providing a step-by-step visualization of bond-forming and bond-breaking processes. mdpi.com This theoretical insight is crucial for optimizing reaction conditions to improve yields and selectivity. mdpi.com
Structure-Activity Relationship (SAR) and Ligand Design Principles via Computational Approaches
Computational methods are central to modern drug discovery and materials science, enabling the rational design of molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com For indole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as antiviral or antioxidant potential. nih.govsemanticscholar.org These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to identify the key structural features that govern activity. semanticscholar.orgnih.gov
Molecular Docking Studies for Elucidating Molecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme. This method has been extensively applied to indole derivatives to elucidate their interactions with various biological targets, thereby clarifying their potential therapeutic applications.
Research on compounds structurally related to this compound has demonstrated the utility of molecular docking in identifying key binding interactions. For instance, in the search for new antimicrobial agents, docking studies were performed on newly synthesized heterocyclic compounds derived from a 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one scaffold. mdpi.com These studies targeted enzymes essential for microbial survival, such as UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. The results indicated that the indole derivatives were effectively accommodated within the active sites of these enzymes, forming interactions through hydrogen bonds and pi-stacking. mdpi.com One particular derivative showed a minimum binding energy of -11.5 kcal/mol with MurC, which was significantly lower than that of the standard drug ampicillin (B1664943) (-8.0 kcal/mol), suggesting a high binding affinity. mdpi.com
Similarly, chalcone (B49325) derivatives based on the indole structure have been investigated for other therapeutic purposes. A study on (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one as a potential antimalarial agent used molecular docking to simulate its interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. nih.gov The docking results were validated by ensuring the root-mean-square deviation (RMSD) value was below 2.0 Å, confirming the reliability of the predicted binding pose. nih.gov
In the context of antioxidant activity, molecular docking has been used to study 1H-3-indolyl derivatives. nih.gov These studies help in predicting the binding modes of ligands with proteins and provide a structural basis for optimizing lead compounds to achieve higher efficacy. nih.gov The protein-ligand interaction plays a crucial role in structure-based drug design, and docking results often show a positive correlation between the docking scores and the experimentally observed biological activity. nih.gov
| Compound Class | Target Enzyme | Docking Software | Key Findings | Binding Energy (kcal/mol) |
| Indole-based heterocycles | UDP-N-acetylmuramate-L-alanine ligase (MurC) | PyRx | Strong interaction via H-bonds and pi-stacking | -11.5 (for lead compound) |
| Indole-based heterocycles | Human lanosterol 14α-demethylase | PyRx | Good accommodation in the active site | -8.5 (for lead compound) |
| Indole chalcone derivative | PfDHFR-TS | Not Specified | Validated binding pose (RMSD < 2.0 Å) | Not Specified |
| MPIPA | Nicotinic acetylcholine (B1216132) receptor | Autodock v4.0 | Positive correlation between dock scores and inhibition | Not Specified |
Pharmacophore Modeling for Rational Design of Related Chemical Probes
Pharmacophore modeling is another powerful computational strategy used in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models serve as templates for designing new molecules or for screening large chemical databases to identify novel compounds (chemical probes) with the desired activity. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based).
For indole derivatives, pharmacophore modeling has been instrumental in designing new inhibitors for various targets. A ligand-based approach was used to develop a pharmacophore model for indole and isatin (B1672199) derivatives targeting beta-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease. mdpi.com The resulting model, designated AAHRR, identified five crucial features for activity: two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com This model, complemented by a 3D-QSAR study, successfully discriminated between active and inactive compounds and provided a robust framework for the prospective design of new antiamyloidogenic agents. mdpi.comnih.gov
In another study focused on protein kinase CK2 inhibitors, a common feature pharmacophore model was generated from a set of 50 indeno[1,2-b]indoles. nih.gov This model was subsequently used as a 3D query to mine the ZINC compound database, leading to the identification of novel scaffolds for potential CK2 inhibitors. nih.gov This highlights the utility of pharmacophore models in virtual screening to discover structurally diverse hits.
Similarly, a pharmacophore model for pyrido-indole derivatives acting as Janus Kinase 2 (JAK2) inhibitors was developed. The best hypothesis, ADDRRR, consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. This model provided insights into the key structural requirements for JAK2 inhibition and guided the design of more potent compounds.
The general workflow for rational design using pharmacophore modeling involves several steps:
Model Generation: A set of active compounds is used to generate a hypothesis about the essential chemical features. This can be ligand-based, using the structures of known actives, or structure-based, using the ligand-protein complex.
Model Validation: The generated model is tested for its ability to distinguish active from inactive molecules.
Virtual Screening: The validated pharmacophore is used as a 3D query to search chemical databases for molecules that match the required features.
Hit Optimization: The identified hits can then be synthesized and biologically evaluated, or further optimized using techniques like molecular docking to refine their binding affinity and selectivity.
By defining the key molecular interaction points, pharmacophore modeling provides a rational basis for modifying the this compound scaffold to develop novel and effective chemical probes for various biological targets.
| Compound Class | Target | Pharmacophore Model Features | Approach | Application |
| Indole/Isatin Derivatives | Beta-amyloid aggregation | 2 H-bond Acceptors, 1 Hydrophobic, 2 Aromatic Rings (AAHRR) | Ligand-based | Design of antiamyloidogenic agents |
| Indeno[1,2-b]indoles | Protein Kinase CK2 | Not specified | Ligand-based | Database mining for new inhibitors |
| Pyrido-indole Derivatives | Janus Kinase 2 (JAK2) | 1 H-bond Acceptor, 2 H-bond Donors, 3 Aromatic Rings (ADDRRR) | Ligand-based | Structural insights for inhibitor design |
| Azaindole Derivatives | DprE1 (Tuberculosis) | Not specified | Structure-based | Virtual screening and hit identification |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-methyl-1H-indol-3-yl)propan-1-one and its brominated derivatives?
- Methodology : Bromination can be achieved using phenyltrimethylammonium tribromide (PTT) in dry THF at room temperature. For example, 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one reacts with PTT (1.1:1 molar ratio) to yield 2-bromo derivatives with 91% efficiency after 3 hours. Reaction progress is monitored via TLC, and purification involves ice-water quenching followed by methanol washing .
- Key Data :
| Substrate (g) | PTT (g) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.0 | 1.32 | THF | 3 | 91 |
Q. How is X-ray crystallography employed to determine the crystal structure of derivatives like 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one?
- Methodology : Single-crystal X-ray diffraction (Bruker Kappa APEXII) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is used. Data refinement employs SHELXL-2018/3, with monoclinic space group P2₁/c and parameters a = 10.2772 Å, b = 8.6610 Å, c = 18.8980 Å, β = 90.676°, Z = 4. Hydrogen atoms are positioned geometrically and refined isotropically .
Advanced Research Questions
Q. How can researchers resolve spectral contradictions in NMR/IR assignments for substituted indole propanones?
- Methodology : Overlapping signals in NMR (e.g., aromatic protons in indole rings) are resolved using 2D techniques (COSY, HSQC). For example, in 3-(4-chlorophenyl)-2-hydroxy derivatives, NMR and DEPT-135 confirm carbonyl (δ ~200 ppm) and hydroxyl (δ ~5.5 ppm) groups. IR stretches (e.g., 1650 cm for ketones) are cross-validated with computational vibrational frequency analysis .
Q. What computational approaches validate reaction mechanisms for cyclopropane or thiol adducts of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates transition-state geometries and activation energies. For instance, thiol adducts (e.g., 1-(1-(phenylthio)cyclopropyl)propan-1-one) show agreement between experimental NMR shifts and computed isotropic shielding tensors (RMSD < 0.2 ppm) .
Q. How are low yields addressed in synthesizing halogenated derivatives under mild conditions?
Q. What strategies mitigate twinning or disorder in crystal structures of indole-based propanones?
- Methodology : SHELXL’s TWIN/BASF commands refine twinned data, while PART instructions model disordered atoms. For high-resolution data (e.g., d < 0.8 Å), anisotropic displacement parameters (ADPs) resolve overlapping electron density. Validation tools like PLATON check for missed symmetry and voids .
Data Contradiction Analysis
Q. How are discrepancies between experimental and computational bond lengths reconciled?
- Methodology : For the ketone group in this compound, experimental C=O bond lengths (1.215–1.225 Å via XRD) may slightly deviate from DFT predictions (1.208 Å) due to crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) influencing geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
